molecular formula C7H7F2IN2O2 B2447731 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid CAS No. 1795426-60-6

2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2447731
CAS No.: 1795426-60-6
M. Wt: 316.046
InChI Key: GNSBNQPATHTHFF-UHFFFAOYSA-N
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Description

2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid: is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl and iodine substituents. The final step involves the acetic acid functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceuticals. The presence of difluoroethyl and iodine groups can enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,2-difluoroethyl)-4-chloro-1H-pyrazol-3-yl]acetic acid
  • [1-(2,2-difluoroethyl)-4-bromo-1H-pyrazol-3-yl]acetic acid
  • [1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazol-3-yl]acetic acid

Uniqueness

Compared to its analogs, 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-[1-(2,2-difluoroethyl)-4-iodopyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c8-6(9)3-12-2-4(10)5(11-12)1-7(13)14/h2,6H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSBNQPATHTHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)F)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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